4-Bromothiophene-3-carbonitrile

Medicinal Chemistry Drug Discovery ADME Properties

Researchers synthesizing unsymmetrical 2,5-diarylthiophenes often face regiochemical challenges with other thiophene isomers. 4-Bromothiophene-3-carbonitrile solves this with its unique 3-cyano-4-bromo substitution pattern: • Orthogonal reactivity: CN activates C2/C5 for nucleophilic attack; Br at C4 serves as a directing group and cross-coupling handle. • Enables sequential C-H arylation then Suzuki-Miyaura coupling for diverse aryl installation. • cLogP 2.38 - ideal starting point for optimizing drug-likeness of androgen receptor modulators. Supplied with ≥97% purity (HPLC), stored at 2-8°C. In stock for immediate global shipping.

Molecular Formula C5H2BrNS
Molecular Weight 188.05 g/mol
CAS No. 18895-10-8
Cat. No. B097555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromothiophene-3-carbonitrile
CAS18895-10-8
Molecular FormulaC5H2BrNS
Molecular Weight188.05 g/mol
Structural Identifiers
SMILESC1=C(C(=CS1)Br)C#N
InChIInChI=1S/C5H2BrNS/c6-5-3-8-2-4(5)1-7/h2-3H
InChIKeyRTOSSMAWCKNWFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromothiophene-3-carbonitrile Procurement Guide


4-Bromothiophene-3-carbonitrile (CAS 18895-10-8) is a halogenated heterocyclic building block, characterized by a thiophene ring with a bromine atom at the 4-position and a carbonitrile group at the 3-position [1]. This substitution pattern imparts a distinct electronic profile that governs its reactivity in metal-catalyzed cross-coupling reactions, making it a key intermediate for synthesizing functionalized thiophenes for materials science and pharmaceutical research [2]. The compound is a solid at ambient temperature with a reported melting point range of 58-62°C .

Workflow: Metal-catalyzed cross-coupling (Suzuki, Sonogashira) for functionalized thiophene synthesis.
Regiochemistry: 3-cyano-4-bromo substitution pattern enables predictable orthogonal reactivity.
Physical state: Solid form supports precise weighing and handling for synthesis.

Why Substitution with Other Thiophene Carbonitriles Fails


Generic substitution of 4-Bromothiophene-3-carbonitrile with other regioisomeric thiophene carbonitriles is chemically invalid due to the predictable, position-dependent reactivity governed by the compound's specific 3-cyano-4-bromo substitution pattern. The electron-withdrawing carbonitrile group at the 3-position activates the adjacent 2- and 4- positions on the thiophene ring for nucleophilic attack, while the bromine at the 4-position serves as a directing group and a functional handle for orthogonal cross-coupling reactions [1]. This contrasts sharply with isomers like 2-bromothiophene-3-carbonitrile, where the proximity of the two functional groups leads to significantly different and less controllable reactivity in palladium-catalyzed couplings, often resulting in undesired side-products or lower yields [2]. The specific arrangement in the 3,4-isomer is essential for achieving the required regiochemical and electronic outcomes in complex molecule synthesis.

Target: 4-Bromo-3-cyanothiophene
Regiochemistry allows sequential C5-arylation then C4-functionalization via orthogonal cross-coupling.
Predictable electronic control
Substitute: 2-Bromo-3-cyanothiophene
Proximity of Br and CN may lead to uncontrollable couplings and lower yields; lacks orthogonal handle.
Regiochemical mismatch risk

Quantitative Differentiation for Scientific Procurement


Lipophilicity Comparison with Other Thiophene Building Blocks

In drug design, the calculated partition coefficient (cLogP) is a critical parameter influencing bioavailability. 4-Bromothiophene-3-carbonitrile exhibits a cLogP of 2.38 [1]. This value is notably lower than that of structurally similar but more hydrophobic thiophene derivatives, such as 2-amino-4-(4-bromophenyl)thiophene-3-carbonitrile (cLogP = 4.41) [2]. This quantified difference indicates that 4-Bromothiophene-3-carbonitrile is a more hydrophilic building block, which can be a decisive factor when optimizing a lead compound's solubility and pharmacokinetic profile.

Lipophilicity (cLogP)
Cross-study comparable
Target cLogP 2.38 vs comparator 4.41, Δ −2.03
Reported lower cLogP may support improved solubility and ADME property optimization.
Calculated value (ChemAxon); context-dependent.
Medicinal Chemistry Drug Discovery ADME Properties

Regioselective Synthetic Utility vs. 2-Bromo Isomer

The C4-bromo substituent in 4-bromothiophene-3-carbonitrile functions as a blocking group, enabling exclusive C5-arylation in Pd-catalyzed reactions. A study on 3-substituted thiophenes demonstrates that when a bromo-substituent is at the C4-position, direct arylation occurs regioselectively at the unsubstituted C5-position [1]. This is in direct contrast to 2-bromothiophene-3-carbonitrile, where the bromine's position forces arylation to occur at the C5-position without a blocking group, limiting the possibility for subsequent orthogonal functionalization at that site [2].

Regioselective Arylation
Direct comparison
Exclusive C5-arylation with C4-Br blocking; 2-bromo isomer lacks orthogonal handle
Enables sequential C5 then C4 functionalization for asymmetrical biaryl construction.
Pd-catalyzed conditions; class-level reactivity principles apply.
Organic Synthesis Cross-Coupling Regioselectivity

Commercial Purity Benchmarking Against General Standards

For reliable research outcomes, the minimum purity of a building block is a critical procurement criterion. 4-Bromothiophene-3-carbonitrile is routinely offered by multiple reputable vendors with a specified minimum purity of 98%, supported by batch-specific analytical data including HPLC and NMR . This exceeds the common industry standard for research-grade halogenated thiophenes, which often have a minimum purity specification of 97% [1].

Commercial Purity
Specification review
98% (HPLC) vs 97% typical for research-grade bromothiophenes
Higher purity may reduce side reactions and improve yield reproducibility.
Vendor CoA data; batch-specific verification recommended.
Quality Control Procurement Purity

Optimal Application Scenarios in Advanced Research


Asymmetrical 2,5-Diarylthiophenes for Materials Science

The orthogonal reactivity of 4-Bromothiophene-3-carbonitrile makes it an ideal precursor for constructing unsymmetrical 2,5-diarylthiophenes, which are core motifs in organic semiconductors and light-emitting diodes (OLEDs). The bromine at the 4-position can first act as a blocking group for C5-H arylation, allowing the introduction of a specific aryl group. Subsequently, the bromine can be exploited in a Suzuki-Miyaura coupling to install a different aryl unit at the 4-position [1]. This two-step, highly regioselective sequence is not feasible with other isomers and is essential for fine-tuning the electronic and optical properties of advanced materials.

Androgen Receptor Modulator Synthesis in Medicinal Chemistry

4-Bromothiophene-3-carbonitrile serves as a key synthetic intermediate for creating a novel class of thiophene derivatives that modulate androgen receptor activity [1]. The compound's specific substitution pattern is critical for introducing the necessary functional groups that confer this biological activity. The favorable cLogP of 2.38 makes it a more attractive starting point for optimizing the drug-likeness of these receptor modulators compared to more lipophilic analogs.

High-Performance Liquid Crystal Displays Development

The 3-cyano-4-bromo-thiophene scaffold is a privileged structure in the design of liquid crystalline materials. The linear, polar nature conferred by the 3-cyano group, combined with the ability to further functionalize the molecule via the 4-bromo handle, allows for the synthesis of elongated, rod-like molecules with high dipole moments. These properties are essential for achieving the fast response times and high contrast ratios required in modern LCDs [1].

Application
Selection Property
Validation Focus
Asymmetrical 2,5-Diarylthiophene Synthesis
Orthogonal cross-coupling reactivity
Sequential C5/C4 functionalization efficiency
Androgen Receptor Modulator Synthesis
Regiochemistry & reported lipophilicity profile
Drug-likeness optimization via polarity tuning
Liquid Crystal Material Development
Linear polarizable scaffold
Dipole moment and rod-like molecular geometry

Technical Documentation Hub

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